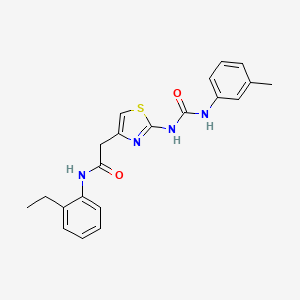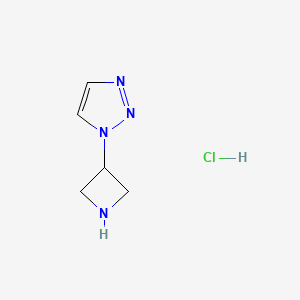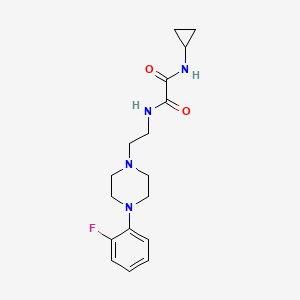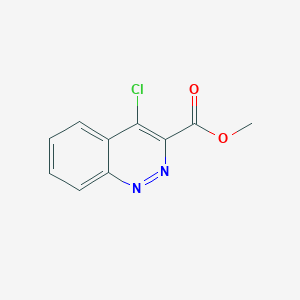![molecular formula C13H9ClF3NO2 B2563097 5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline CAS No. 1777120-70-3](/img/structure/B2563097.png)
5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline” is a chemical compound with the molecular formula C13H9ClF3NO2 . It has a molecular weight of 303.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline” is 1S/C13H9ClF3NO2/c14-8-5-6-10 (9 (18)7-8)19-11-3-1-2-4-12 (11)20-13 (15,16)17/h1-7H,18H2 . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline” is a yellow to brown liquid . and is stored in a refrigerator . The compound is harmful if swallowed, in contact with skin, or if inhaled .科学的研究の応用
Synthesis and Characterization
The synthesis of derivatives related to 5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline plays a crucial role in various scientific research areas, such as the development of rechargeable batteries, electrochromics, and biosensors. These compounds are known for their strong antioxidant and anticancer activities. The derivatives undergo electrochemical studies to understand their redox mechanism, which is vital for applications in biosensing and battery technologies. Computational chemistry further supports these findings, offering insights into their behavior under different conditions (Shahzad et al., 2014).
Environmental and Health Impact Studies
Research on chlorinated phenols, closely related to 5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline, focuses on their environmental and health impacts. These studies are significant for understanding how such compounds, when released into the environment, can affect ecosystems and human health. For instance, triclosan, a widely used biocide with a structure similar to chlorinated anilines, has been studied for its degradation in surface waters and its transformation into potentially harmful byproducts. Such research underscores the importance of monitoring and managing the environmental presence of these compounds to mitigate their impacts (Tixier et al., 2002).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of compounds like triclosan, which shares functional groups with 5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline, have been utilized in a wide range of consumer products. Understanding the molecular basis of these activities, particularly the inhibition mechanisms against target enzymes in microbial lipid biosynthesis, is crucial for developing more effective and safer antimicrobial and preservative agents. This research not only contributes to the pharmaceutical and cosmetic industries but also informs regulatory decisions on the use of such compounds (Levy et al., 1999).
Safety and Hazards
The compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .
特性
IUPAC Name |
5-chloro-2-[2-(trifluoromethoxy)phenoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c14-8-5-6-10(9(18)7-8)19-11-3-1-2-4-12(11)20-13(15,16)17/h1-7H,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXQNGGEFJMAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2563014.png)


![3-(4-Nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2563017.png)

![2-[2-[Cyano(ethyl)amino]ethyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2563019.png)


![[4-Amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B2563026.png)
![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine](/img/structure/B2563027.png)



![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide](/img/structure/B2563037.png)